molecular formula C7H7ClF4N2 B1492036 5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091705-25-6

5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1492036
CAS RN: 2091705-25-6
M. Wt: 230.59 g/mol
InChI Key: DUVNTKMNQPZRJG-UHFFFAOYSA-N
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Description

“5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a chloromethyl, a 2-fluoroethyl, and a trifluoromethyl group attached to it .

Scientific Research Applications

Synthesis of Functionalized Pyrazoles

Fluorinated pyrazoles with additional functional groups allow for further functionalization and are essential building blocks in medicinal chemistry. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).

Applications in Light-Emitting Materials

Heteroleptic Ir(III) metal complexes with N-phenyl-substituted pyrazoles and 2-pyridyl pyrazole (or triazole) ligands exhibit highly efficient, room-temperature blue phosphorescence, highlighting their potential in optoelectronic applications (Yang et al., 2005).

Ligand Design for Catalysis

Syntheses of pyrazoles featuring a functionalized side chain at carbon 3 offer diverse alkyl and aryl substituents at carbon 5. These derivatives serve as ligands in catalysis, allowing the nitrogen not bound to the metal to be available for hydrogen bonding, depending on the steric environment (Grotjahn et al., 2002).

Fluorinated Building Blocks for Medicinal Chemistry

Fluoroalkyl amino reagents developed from trifluoromethyl trifluorovinyl ether via hydroamination reactions can introduce the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These building blocks are crucial for medicinal and agricultural chemistry (Schmitt et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or context, it’s difficult to predict the mechanism of action of this compound .

properties

IUPAC Name

5-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF4N2/c8-4-5-3-6(7(10,11)12)13-14(5)2-1-9/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVNTKMNQPZRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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